molecular formula C21H23NO3 B1327280 2-Carboethoxy-2'-pyrrolidinomethyl benzophenone CAS No. 898774-29-3

2-Carboethoxy-2'-pyrrolidinomethyl benzophenone

Cat. No.: B1327280
CAS No.: 898774-29-3
M. Wt: 337.4 g/mol
InChI Key: UAXYGDPHDBWVGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboethoxy-2’-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone with pyrrolidine and ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This may include the use of continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Carboethoxy-2’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Carboethoxy-2’-pyrrolidinomethyl benzophenone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Investigated for its potential effects on biological systems, particularly its anesthetic properties.

    Medicine: Explored for its potential use as a dissociative anesthetic in medical procedures.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Carboethoxy-2’-pyrrolidinomethyl benzophenone involves its interaction with the central nervous system. It acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which inhibits the action of glutamate, a neurotransmitter involved in pain perception and memory. This inhibition leads to the dissociative anesthetic effects observed with this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Carboethoxy-2’-pyrrolidinomethyl benzophenone is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a benzophenone core with a pyrrolidine group and an ethyl ester moiety differentiates it from other dissociative anesthetics, potentially offering different therapeutic and research applications.

Properties

IUPAC Name

ethyl 2-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-2-25-21(24)19-12-6-5-11-18(19)20(23)17-10-4-3-9-16(17)15-22-13-7-8-14-22/h3-6,9-12H,2,7-8,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXYGDPHDBWVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643639
Record name Ethyl 2-{2-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-29-3
Record name Ethyl 2-[2-(1-pyrrolidinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-{2-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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